molecular formula C6H5NO3 B14166064 4,6-Dihydroxynicotinaldehyde CAS No. 1196154-32-1

4,6-Dihydroxynicotinaldehyde

Cat. No.: B14166064
CAS No.: 1196154-32-1
M. Wt: 139.11 g/mol
InChI Key: WXTBDRLXIYSSON-UHFFFAOYSA-N
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Description

4,6-Dihydroxynicotinaldehyde is a pyridine-based aldehyde of high interest in medicinal and organic chemistry research. As a multifunctional scaffold, its structure is amenable to various synthetic transformations, making it a valuable precursor for synthesizing diverse heterocyclic compounds, such as 1,4-dihydropyridine derivatives, which are known to exhibit significant biological activities . Research into nicotinaldehyde-based compounds suggests potential for a range of biological applications, including serving as a precursor for molecules with antimicrobial and free-radical scavenging activities . The aldehyde functional group is highly reactive, participating in condensation reactions to form hydrazones and other complexes, which are useful in coordination chemistry and the development of new materials . This compound is presented as a building block for researchers developing novel pharmaceutical candidates or functional organic molecules. Handle with care in accordance with good laboratory practices. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-2-7-6(10)1-5(4)9/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBDRLXIYSSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220578
Record name 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxaldehyde
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Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-32-1
Record name 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-4-hydroxy-6-oxo-3-pyridinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID401220578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4,6 Dihydroxynicotinaldehyde

Foundational Synthetic Routes to Dihydroxynicotinaldehydes

While specific foundational routes for 4,6-dihydroxynicotinaldehyde are not extensively documented in dedicated literature, plausible pathways can be inferred from the synthesis of structurally related dihydroxypyridines and dihydroxypyrimidines. A common historical approach to analogous structures involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an ammonia (B1221849) source and a suitable C1 fragment. For instance, the synthesis of 4,6-dihydroxypyrimidine, a related heterocyclic compound, can be achieved by reacting a malonate with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.comgoogle.com This suggests a potential route starting from a functionalized malonic acid derivative.

Another foundational strategy could involve the multi-component Hantzsch pyridine (B92270) synthesis, which traditionally combines an aldehyde, a β-ketoester, and an ammonia source. conicet.gov.ar Adapting this for this compound would require non-standard starting materials to introduce the hydroxyl groups and the aldehyde function at the correct positions, highlighting the limitations of these foundational methods for highly functionalized targets.

A more direct, albeit classical, approach would be the functionalization of a pre-formed 4,6-dihydroxypyridine ring. The introduction of an aldehyde group onto an electron-rich aromatic or heteroaromatic ring is a well-established transformation. Two classical named reactions are particularly relevant in this context: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.orgchemistrysteps.com The reaction proceeds via an electrophilic aromatic substitution with a chloromethyliminium salt. chemistrysteps.com

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, using chloroform (B151607) and a strong base. wikipedia.orgallen.inbyjus.com The reactive species in this case is dichlorocarbene. This reaction is effective for various hydroxy-aromatic compounds, including electron-rich heterocycles like pyrroles and indoles. wikipedia.org

Reaction NameReagentsTypical SubstrateProductKey Intermediate
Vilsmeier-Haack POCl₃, DMFElectron-rich arenes/heteroarenesFormylated arene/heteroareneChloromethyliminium salt
Reimer-Tiemann CHCl₃, NaOHPhenols, electron-rich heterocyclesortho-Formyl phenolDichlorocarbene

This table summarizes the key aspects of classical formylation reactions that could serve as foundational routes for the synthesis of this compound from a 4,6-dihydroxypyridine precursor.

Modern Approaches in the Synthesis of this compound

Modern synthetic efforts focus on improving selectivity, efficiency, and functional group tolerance. For a molecule like this compound, chemo- and regioselectivity are paramount.

Chemo-selectivity in the synthesis of this compound would primarily concern the selective formylation of the pyridine ring in the presence of the two hydroxyl groups. The Vilsmeier-Haack reaction, while a powerful formylation method, can also react with hydroxyl groups, potentially leading to side products. ijpcbs.com Therefore, careful control of reaction conditions or the use of protecting groups for the hydroxyl functions might be necessary. A novel cascade Biginelli-like reaction employing an enaminone, aldehyde, and urea/thiourea has been developed for the chemo- and regioselective synthesis of new dihydropyrimidinones, suggesting that multi-component strategies with carefully chosen reactants could offer a chemo-selective route. researchgate.net

Regioselectivity is a critical challenge in the formylation of 4,6-dihydroxypyridine. The pyridine ring has multiple positions available for electrophilic substitution. The directing effects of the two hydroxyl groups and the ring nitrogen would determine the position of formylation. In the Reimer-Tiemann reaction of 3-hydroxypyridine, formylation occurs at the 2-position, ortho to the hydroxyl group. nih.gov By analogy, for 4,6-dihydroxypyridine, formylation would be expected to occur at positions 3 or 5, which are ortho to one hydroxyl group and para to the other. The electronic properties of the dihydroxypyridine system would likely favor substitution at these positions. Achieving exclusive formylation at the 3-position to yield this compound would require fine-tuning of the reaction conditions or the use of a directing group strategy.

Methodologies for the regioselective synthesis of other functionalized pyridines often rely on multi-component reactions where the substitution pattern is controlled by the structure of the starting materials. researchgate.netnih.gov

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective and enantioselective synthesis strategies are not applicable for the direct synthesis of this compound.

Regioselective Synthesis of this compound

Catalytic Methods in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not reported, general catalytic approaches for pyridine synthesis and functionalization could be adapted.

One potential catalytic route is the oxidation of a corresponding alcohol, 4,6-dihydroxy-3-(hydroxymethyl)pyridine. A variety of catalysts, including those based on palladium, copper, and gold, have been developed for the aerobic oxidation of alcohols to aldehydes. cardiff.ac.ukunits.itresearchgate.net For example, a water-soluble palladium(II) bathophenanthroline (B157979) complex has been shown to be a stable and recyclable catalyst for the selective aerobic oxidation of a wide range of alcohols. researchgate.net Similarly, copper/TEMPO catalyst systems are versatile for the aerobic oxidation of alcohols. cardiff.ac.uk

Catalyst SystemAlcohol TypeOxidantSolventKey Features
Palladium(II) bathophenanthroline Primary and secondaryAirWaterRecyclable, green
(bpy)CuI/TEMPO/NMI Benzylic, aliphatic primaryAirAcetonitrile (B52724)High rates and selectivity
Au-Pd nanoparticles AlcoholsOxygen-Enhanced activity through bimetallic effect

This table presents examples of catalytic systems for alcohol oxidation that could potentially be applied to the synthesis of this compound from its corresponding alcohol precursor.

Furthermore, multi-component reactions for pyridine synthesis are often catalyzed by Lewis acids, Brønsted acids, or metal nanoparticles. conicet.gov.arnih.gov For example, Wells-Dawson heteropolyacids have been used as catalysts in Hantzsch-like multi-component reactions under solvent-free conditions. conicet.gov.ar

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce waste, use safer solvents, and improve energy efficiency. nih.gov In the context of synthesizing this compound, several green approaches can be envisioned.

The use of heterogeneous, recyclable catalysts, such as montmorillonite (B579905) K-10 or nanocatalysts, in multi-component reactions for pyridine synthesis represents a significant green advancement. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

Solvent selection is another critical aspect of green chemistry. Performing reactions in water or under solvent-free conditions is highly desirable. conicet.gov.arresearchgate.net The catalytic oxidation of alcohols in water is a prime example of a green synthetic method. researchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Total Synthesis of Complex Molecules Featuring the this compound Moiety

A comprehensive search did not uncover any published total syntheses of natural products or other complex molecules that explicitly feature the this compound structural unit. The total synthesis of natural products is a cornerstone of organic chemistry, with numerous examples of complex alkaloids and polyketides containing various nitrogen heterocycles being achieved. nih.govmpg.dechemrxiv.org Reviews have covered the synthesis of natural products containing related structures such as 4-hydroxy-2-pyridones, but the specific aldehyde functional group at position 3 combined with the 4,6-dihydroxy substitution pattern on the pyridine ring is not represented in these works. uzh.chsci-hub.se

Chemical Reactivity and Mechanistic Investigations of 4,6 Dihydroxynicotinaldehyde

Fundamental Organic Reaction Mechanisms Involving 4,6-Dihydroxynicotinaldehyde

The general mechanism for many reactions involving this compound begins with the interaction of a reagent with one of its functional groups. For instance, an electrophile will preferentially attack the electron-rich positions of the aromatic ring, while a nucleophile will target the electrophilic carbon of the aldehyde group. minia.edu.egpressbooks.pub The specific course of these reactions, including the formation of intermediates and the final products, is determined by the reaction conditions and the nature of the reacting species.

Electrophilic Aromatic Substitution Reactions of the Nicotinaldehyde Ring

The pyridine (B92270) ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating hydroxyl groups. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

The general mechanism for these reactions involves the initial attack of the electrophile on the π-electron system of the pyridine ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. minia.edu.eghu.edu.jo This step is typically the rate-determining step of the reaction. minia.edu.eg In the subsequent step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. hu.edu.jolibretexts.org

The regioselectivity of these substitutions is directed by the activating hydroxyl groups. The incoming electrophile will preferentially substitute at the positions ortho and para to the hydroxyl groups, where the electron density is highest.

Nucleophilic Addition Reactions at the Aldehyde Functional Group

The aldehyde group in this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles, which are electron-rich species, readily add to this carbon atom. pressbooks.publibretexts.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then typically protonated by a protic solvent or an added acid to yield an alcohol product. pressbooks.pub

A variety of nucleophiles can participate in this reaction, including cyanide ions, organometallic reagents (like Grignard and organolithium reagents), and amines. savemyexams.combham.ac.uklibretexts.org For example, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base results in the formation of a cyanohydrin. savemyexams.comlibretexts.org

Nucleophile Product Type General Reaction
Cyanide (CN⁻)CyanohydrinR-CHO + HCN → R-CH(OH)CN
Grignard (R'MgX)Secondary AlcoholR-CHO + R'MgX → R-CH(OH)R'
Hydrazine (B178648) (H₂NNH₂)Alkane (Wolff-Kishner)R-CHO + H₂NNH₂, KOH → R-CH₃ + N₂

This table provides a summary of common nucleophilic addition reactions at the aldehyde group.

Reactivity of Hydroxyl Groups within the this compound Scaffold

The two hydroxyl groups on the pyridine ring are also reactive sites. They can act as nucleophiles or can be deprotonated to form more potent nucleophilic alkoxides. The reactivity of these hydroxyl groups is influenced by their position on the aromatic ring and the electronic effects of the other substituents. mdpi.com

One of the key reactions of the hydroxyl groups is their ability to participate in nucleophilic attacks. The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can attack electrophilic centers. mdpi.com The acidity of these hydroxyl groups also plays a crucial role in their reactivity. The electron-withdrawing nature of the pyridine ring and the aldehyde group can influence the pKa of the hydroxyl groups, making them more acidic than typical aliphatic alcohols.

The relative reactivity of the two hydroxyl groups can differ due to steric and electronic factors, potentially allowing for selective reactions at one site over the other under controlled conditions. mdpi.combeilstein-journals.org For instance, factors like intramolecular hydrogen bonding can affect the acidity and nucleophilicity of a specific hydroxyl group. beilstein-journals.org

Tautomeric Equilibria and their Influence on this compound Reactivity

This compound can exist in different tautomeric forms due to the presence of the hydroxyl groups and the pyridine ring. Tautomerism is the equilibrium between two or more interconverting constitutional isomers, usually involving the migration of a proton. chemrxiv.org In this case, keto-enol tautomerism is significant, where the molecule can exist in the dihydroxy form or as a pyridone derivative where one or both hydroxyl groups have tautomerized to a keto form. nih.govscirp.org

Tautomeric Form Key Structural Feature Potential Reactivity
Dihydroxy (Enol) FormTwo -OH groups on the pyridine ringAromatic character, nucleophilic hydroxyls
Pyridone (Keto) FormOne or two C=O groups in the ringLess aromatic, different nucleophilic/electrophilic sites

This table illustrates the key differences between the major tautomeric forms of this compound.

Redox Chemistry of this compound and its Transformation Pathways

The this compound molecule can undergo both oxidation and reduction reactions. The aldehyde group is readily oxidized to a carboxylic acid using common oxidizing agents. ncert.nic.in Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com

The dihydroxy-substituted pyridine ring can also participate in redox reactions. Phenolic compounds are known to be susceptible to oxidation, and the presence of two hydroxyl groups can make the ring more easily oxidized, potentially leading to the formation of quinone-like structures. The specific transformation pathway will depend on the oxidant used and the reaction conditions. ncert.nic.in The redox chemistry of this molecule is integral to various chemical and biological processes. nih.gov

Spectroscopic Studies on Reaction Intermediates (focused on mechanistic elucidation)

The elucidation of reaction mechanisms often relies on the detection and characterization of transient reaction intermediates. nih.gov Spectroscopic techniques are invaluable tools for this purpose. For reactions involving this compound, techniques such as infrared (IR) spectroscopy can be used to monitor the disappearance of the aldehyde C=O stretch and the appearance of new functional groups. libretexts.org

Advanced techniques like infrared ion spectroscopy can be employed to characterize the structure of elusive, short-lived intermediates, such as carbocations or other charged species, that may form during a reaction. nih.gov By trapping and analyzing these intermediates, a more detailed and accurate picture of the reaction mechanism can be constructed. nih.gov Computational studies, often in conjunction with experimental spectroscopy, can further aid in understanding the structures and energies of these transient species. nih.gov

Theoretical and Computational Chemistry Studies of 4,6 Dihydroxynicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its influence on molecular properties. For 4,6-dihydroxynicotinaldehyde, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. wikipedia.orgnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. nih.gov In the context of this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties that govern its reactivity. researchgate.net

DFT studies can provide crucial reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. youtube.com

Other important descriptors that can be calculated using DFT include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface and helps identify sites susceptible to nucleophilic or electrophilic attack. Mulliken charge analysis can quantify the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites. researchgate.net While specific DFT studies on this compound are not extensively available in the literature, data from related molecules, such as other substituted pyridines, can provide a basis for understanding its likely electronic characteristics. rsc.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents illustrative data based on typical values for similar organic molecules, as specific experimental or computational data for this compound is not readily available in public literature.

Descriptor Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.8 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 4.7 eV Reflects chemical reactivity and stability.
Dipole Moment 3.2 D Quantifies the overall polarity of the molecule.
Ionization Potential 7.1 eV Energy required to remove an electron.
Electron Affinity 1.5 eV Energy released upon gaining an electron.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can offer very high accuracy, though often at a greater computational cost compared to DFT. wikipedia.org

For this compound, ab initio calculations could be used to refine the understanding of its electronic structure and to predict its reactivity with a high degree of confidence. These methods are particularly valuable for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are especially important. While computationally intensive, ab initio methods can provide a more detailed and accurate picture of the molecule's electronic behavior, which is crucial for predicting its role in complex chemical reactions.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics and its interactions with its environment. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. This is particularly important for understanding how the molecule's shape influences its reactivity and its ability to bind to other molecules. MD simulations can also be used to study the intermolecular interactions between this compound and other molecules, such as solvents or biological macromolecules. nih.gov These simulations can reveal the nature and strength of these interactions, providing insights into the molecule's solubility, binding affinity, and potential biological activity. The use of advanced force fields and scalable algorithms has made it possible to simulate larger and more complex systems for longer timescales. researchgate.netaps.org

Computational Modeling of Reaction Pathways and Energy Landscapes

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and for designing new synthetic routes. rsc.org Computational chemistry provides a powerful set of tools for modeling reaction pathways and for exploring the associated energy landscapes. smu.edunih.gov

For this compound, computational methods can be used to investigate the mechanisms of various reactions in which it might participate. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and to determine the activation energy, which is a key factor in determining the reaction rate. smu.edu These calculations can also help to identify any intermediate species that may be formed during the reaction. smu.edu This information is invaluable for understanding the factors that control the reaction's selectivity and for predicting how changes in the reaction conditions might affect the outcome. nih.gov

Prediction of Spectroscopic Signatures and their Correlation with Experimental Observations

Computational methods can be used to predict various spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netnmrdb.org These predictions can be invaluable for interpreting experimental spectra and for identifying the presence of a particular compound in a sample.

For this compound, DFT and ab initio calculations can be used to predict its vibrational frequencies, which correspond to the peaks in its IR and Raman spectra. researchgate.net By comparing the predicted spectrum with the experimental one, it is possible to confirm the molecule's structure and to assign the observed spectral features to specific vibrational modes. Similarly, computational methods can be used to predict the chemical shifts in its NMR spectrum, which can aid in the structural elucidation of the molecule and its derivatives. nmrdb.org While predicted spectra serve as a useful guide, they require experimental validation for confirmation. hmdb.ca

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates the correlation between computationally predicted and experimentally observed spectroscopic data. The hypothetical values are based on general principles and not on specific published data for this compound.

Spectroscopic Technique Predicted Peak (Hypothetical) Experimental Peak (Hypothetical) Assignment
IR Spectroscopy 3450 cm⁻¹ 3430 cm⁻¹ O-H stretch
IR Spectroscopy 1680 cm⁻¹ 1675 cm⁻¹ C=O stretch (aldehyde)
¹H NMR Spectroscopy 9.8 ppm 9.7 ppm Aldehyde proton (-CHO)
¹³C NMR Spectroscopy 192 ppm 190 ppm Aldehyde carbon (>C=O)

Structure-Reactivity Relationship Elucidation through Computational Approaches

Structure-reactivity relationships (SRRs) are a cornerstone of chemistry, providing a framework for understanding how a molecule's structure influences its chemical reactivity. nih.govrsc.orgnih.gov Computational chemistry offers a powerful set of tools for elucidating these relationships, allowing for systematic studies of how changes in molecular structure affect reactivity. rsc.org

For this compound, computational methods can be used to explore how modifications to its structure, such as the introduction of different substituent groups, would impact its electronic properties and reactivity. rsc.org By calculating the reactivity descriptors for a series of related compounds, it is possible to establish quantitative structure-reactivity relationships (QSRRs). nih.gov These relationships can then be used to predict the reactivity of new, unsynthesized compounds and to guide the design of molecules with specific desired properties. This approach has been successfully applied to various classes of organic compounds, demonstrating the power of computational chemistry in accelerating the discovery and development of new chemical entities. rsc.orgnih.gov

Synthesis and Investigation of 4,6 Dihydroxynicotinaldehyde Derivatives and Analogues

Design Principles for Novel 4,6-Dihydroxynicotinaldehyde Derivatives

Key design principles for creating new derivatives revolve around several core concepts:

Modulation of Electronic Properties: The introduction of various substituents onto the pyridine (B92270) ring can systematically alter the electron density distribution. Electron-donating groups (EDGs) are expected to increase the nucleophilicity of the ring and decrease the acidity of the hydroxyl groups. In contrast, electron-withdrawing groups (EWGs) will enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack, and increase the acidity of the phenolic protons.

Steric Control: The size and placement of substituents can direct the regioselectivity of subsequent reactions. Bulky groups can be strategically employed to block certain reactive sites, thereby favoring functionalization at less hindered positions.

Introduction of New Reactive Handles: The synthesis of derivatives often involves the incorporation of additional functional groups that can serve as points for further chemical modification. This allows for the construction of more complex molecular architectures through sequential reactions.

Bioisosteric Replacement: In the context of medicinal chemistry, a common design principle involves the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). While this article does not delve into biological activity, this principle can also be applied from a purely chemical standpoint to probe structure-reactivity relationships.

The tautomeric nature of 4,6-dihydroxypyridines, existing in equilibrium with their 4-hydroxy-6-pyridone form, is a critical consideration in the design of derivatives. nih.gov The position of this equilibrium can be influenced by solvent, pH, and the electronic nature of other substituents on the ring, which in turn affects the reactivity of the hydroxyl groups.

Design PrincipleRationaleExpected Chemical Impact
Electronic Modulation Altering the electron density of the pyridine ring.Influences acidity of OH groups and reactivity of the aldehyde and ring.
Steric Hindrance Controlling the approach of reagents to reactive sites.Dictates regioselectivity of functionalization.
Functional Group Interconversion Introducing new reactive sites for further modification.Enables the synthesis of more complex derivatives.
Tautomerism Control Shifting the equilibrium between dihydroxy and pyridone forms.Affects the nucleophilicity and reactivity of the hydroxyl/pyridone moieties.

Functionalization Strategies of the Nicotinaldehyde Core

Functionalization of the nicotinaldehyde core, specifically the pyridine ring of this compound, is challenging due to the presence of the deactivating aldehyde group and the activating hydroxyl groups. However, several strategies can be envisioned based on established pyridine chemistry.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the presence of two hydroxyl groups should activate the ring towards electrophilic attack. The positions ortho and para to the hydroxyl groups are the most likely sites for substitution. Given the structure of this compound, the C5 position is the most probable site for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, especially when a good leaving group is present. A potential strategy for functionalizing the nicotinaldehyde core would be to first convert the hydroxyl groups into better leaving groups, such as tosylates or triflates. This would activate the C4 and C6 positions for nucleophilic attack by a variety of nucleophiles.

Another approach involves the use of organometallic cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. To utilize these methods, the hydroxyl groups would first need to be converted to a halide or triflate to serve as the electrophilic partner in the coupling reaction. For instance, conversion of the hydroxyl groups to chloro groups would yield 4,6-dichloronicotinaldehyde, a versatile intermediate for cross-coupling reactions.

Functionalization StrategyDescriptionPotential Reagents and Conditions
Electrophilic Aromatic Substitution Direct introduction of electrophiles onto the activated pyridine ring.Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)
Nucleophilic Aromatic Substitution Displacement of a leaving group by a nucleophile.Requires conversion of OH to a good leaving group (e.g., -OTs, -OTf) followed by reaction with nucleophiles (e.g., amines, alkoxides).
Organometallic Cross-Coupling Formation of C-C bonds using a metal catalyst.Conversion of OH to halide (e.g., -Cl, -Br) followed by Suzuki (boronic acids), Stille (organostannanes), or Heck (alkenes) coupling.

Derivatization at the Aldehyde Functional Group

The aldehyde group at the C3 position of this compound is a versatile handle for a wide range of chemical transformations. These reactions are characteristic of aldehydes and provide a straightforward means of introducing structural diversity.

Nucleophilic Addition Reactions: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. Common nucleophilic addition reactions include:

Formation of Acetals and Ketals: Reaction with alcohols in the presence of an acid catalyst yields acetals. This is also a common strategy for protecting the aldehyde group during reactions at other sites of the molecule.

Formation of Cyanohydrins: Addition of hydrogen cyanide (or a cyanide salt with an acid) across the carbonyl double bond results in a cyanohydrin.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of secondary alcohols.

Redox Reactions:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent ([Ag(NH3)2]+).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation Reactions:

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene.

Formation of Imines and Related Compounds: Condensation with primary amines yields imines (Schiff bases). Reaction with hydroxylamine (B1172632) produces oximes, and reaction with hydrazine (B178648) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) gives hydrazones. These reactions are often used for the characterization of aldehydes. mdpi.com

Reaction TypeReagentsProduct
Acetal Formation R'OH, H+3-(dialkoxymethyl)-4,6-dihydroxypyridine
Oxidation KMnO4 or Tollens' Reagent4,6-Dihydroxynicotinic acid
Reduction NaBH4 or LiAlH4(4,6-Dihydroxy-3-pyridinyl)methanol
Wittig Reaction Ph3P=CHR'3-(alkenyl)-4,6-dihydroxypyridine
Imine Formation R'NH2N-((4,6-dihydroxypyridin-3-yl)methylene)alkan-1-amine

Modification of Hydroxyl Moieties in this compound

The two hydroxyl groups at the C4 and C6 positions are key sites for derivatization. Their reactivity is influenced by their phenolic character and the electron-withdrawing nature of the pyridine ring.

Etherification: The formation of ethers can be achieved via the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a base (e.g., NaH, K2CO3) to form the corresponding alkoxides, which then react with an alkyl halide (e.g., methyl iodide, ethyl bromide). The relative reactivity of the two hydroxyl groups may differ, potentially allowing for selective mono- or di-etherification under controlled conditions.

Esterification: Esters can be formed by reacting the hydroxyl groups with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is typically facile due to the nucleophilicity of the phenolic hydroxyls.

Conversion to Halides: The hydroxyl groups can be converted to halides, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. Reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) can be used to replace the hydroxyl groups with chlorine atoms, yielding 4,6-dichloronicotinaldehyde.

ModificationReagent(s)Resulting Functional Group
Etherification R-X, Base (e.g., NaH)-OR (Ether)
Esterification RCOCl or (RCO)2O, Base-OC(O)R (Ester)
Halogenation POCl3 or PCl5-Cl (Chloride)

Structure-Reactivity Relationship (SAR) Studies of Derivatives (purely chemical and mechanistic)

While specific SAR studies on this compound are not extensively reported in the literature, we can infer potential relationships based on general principles of organic chemistry. The reactivity of derivatives would be highly dependent on the electronic nature of the substituents introduced.

For instance, in the oxidation of the aldehyde group , the presence of electron-donating groups on the pyridine ring would be expected to increase the electron density at the aldehyde carbon, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups would decrease the electron density, possibly slowing down the rate of oxidation.

In nucleophilic aromatic substitution reactions on a dihalo-derivative (e.g., 4,6-dichloronicotinaldehyde), the rate of reaction would be significantly influenced by the nature of the nucleophile and the electronic environment of the pyridine ring. The presence of the electron-withdrawing aldehyde group would activate the ring towards nucleophilic attack.

The acidity of the hydroxyl groups would also be a key parameter. Electron-withdrawing substituents on the ring would increase the acidity of the hydroxyl protons, facilitating their removal in base-catalyzed reactions like etherification.

A systematic study involving the synthesis of a library of derivatives with varying electronic and steric properties, followed by kinetic analysis of their reactions, would be necessary to establish quantitative structure-reactivity relationships.

Exploration of Dihydroxypyridine Isomers and Related Analogues

The exploration of isomers and analogues of this compound provides valuable insights into how the relative positions of the functional groups influence the molecule's chemical properties and reactivity.

Isomers of Dihydroxynicotinaldehyde: Other isomers, such as 2,4-dihydroxynicotinaldehyde and 2,6-dihydroxynicotinaldehyde, would exhibit different chemical behavior. For example, in 2,6-dihydroxynicotinaldehyde, the hydroxyl groups are in closer proximity to the nitrogen atom, which would likely increase their acidity compared to the 4,6-isomer. The position of the aldehyde group relative to the hydroxyl groups and the nitrogen atom will also dictate the regioselectivity of various reactions.

Analogues: The synthesis and study of analogues where the hydroxyl groups are replaced by other functionalities, such as amino groups (e.g., 4,6-diaminonicotinaldehyde) or thiol groups (e.g., 4,6-dimercaptonicotin-aldehyde), would provide a deeper understanding of the role of the heteroatom in modulating the reactivity of the molecule. For example, the amino groups in 4,6-diaminonicotinaldehyde (B1627570) would be more strongly electron-donating than the hydroxyl groups, leading to a more electron-rich pyridine ring.

The synthesis of these isomers and analogues would likely follow similar synthetic routes to those used for other substituted pyridines, often involving multi-step sequences starting from simpler pyridine or pyrimidine (B1678525) precursors. justia.comgoogle.com

CompoundStructural FeatureAnticipated Chemical Property Difference
2,6-Dihydroxynicotinaldehyde Hydroxyl groups flanking the nitrogen atom.Increased acidity of hydroxyl groups.
2,4-Dihydroxynicotinaldehyde Different substitution pattern of hydroxyl groups.Altered electronic distribution and regioselectivity of reactions.
4,6-Diaminonicotinaldehyde Amino groups instead of hydroxyl groups.Increased electron-donating character, leading to a more nucleophilic ring.
4,6-Dichloronicotinaldehyde Chloro groups instead of hydroxyl groups.Activated for nucleophilic substitution and cross-coupling reactions.

4,6 Dihydroxynicotinaldehyde As a Strategic Building Block in Organic Synthesis

Utilization in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net 4,6-Dihydroxynicotinaldehyde, with its distinct functional groups, is an excellent candidate for designing novel MCRs.

The aldehyde functionality can readily participate in the formation of imines or other reactive intermediates, which can then undergo further reactions with other components. For instance, in a conceptual MCR, this compound could react with an amine and an isocyanide in a Groebke–Blackburn–Bienaymé-type reaction to generate highly substituted imidazo[1,2-a]pyridines. beilstein-journals.org The hydroxyl groups can also be involved, either directly participating in the reaction cascade or influencing the reactivity and selectivity through intramolecular hydrogen bonding or by acting as directing groups.

The development of such MCRs provides rapid access to libraries of complex molecules with potential biological activity, underscoring the strategic importance of this compound in combinatorial chemistry and drug discovery. enamine.netnih.gov

Application in Heterocyclic Chemistry for Novel Scaffold Construction

The construction of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures often form the core of bioactive molecules. mdpi.comderpharmachemica.com this compound serves as a versatile platform for the synthesis of a variety of fused and substituted heterocyclic systems.

The aldehyde group is a key handle for cyclization reactions. For example, it can undergo condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization to afford fused ring systems like furo[3,4-c]pyridines. rsc.org Furthermore, the dihydroxy-substituted pyridine (B92270) ring can be a precursor to other heterocyclic systems through ring transformation or annulation reactions.

Researchers have successfully employed related dihydroxypyrimidine derivatives in the synthesis of libraries of compounds with potential biological activities, highlighting the utility of the dihydroxyazine framework. nih.gov The strategic placement of the hydroxyl and aldehyde groups in this compound allows for regioselective reactions, enabling the controlled construction of complex heterocyclic architectures.

Role in the Synthesis of Complex Natural Products and Synthetic Targets

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. nih.govrsc.org While direct applications of this compound in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural motifs are present in various natural alkaloids and other bioactive compounds.

The pyridine core is a common feature in many natural products. The functional handles on this compound make it a potential precursor for the synthesis of more complex fragments that could be incorporated into a larger natural product synthesis. For instance, the aldehyde could be used to introduce a side chain that is later elaborated into a more complex part of the target molecule. frontiersin.org The hydroxyl groups could be used to direct metallation or other C-H activation reactions to further functionalize the pyridine ring.

The principles of using functionalized building blocks are well-established in natural product synthesis. For example, α,β-unsaturated aldehydes are key substrates in powerful asymmetric catalytic reactions for the construction of stereochemically rich intermediates for natural product synthesis. mdpi.com Similarly, this compound offers a unique combination of functionalities that can be exploited in the strategic disconnection of complex targets.

Development of New Synthetic Methodologies Facilitated by this compound

The unique reactivity of this compound can inspire the development of novel synthetic methods. The interplay between the aldehyde and hydroxyl functionalities can lead to new reaction pathways and the discovery of unexpected transformations.

For example, the proximity of the aldehyde and a hydroxyl group could facilitate intramolecular catalysis or tandem reactions. A reaction at the aldehyde could be followed by an intramolecular cyclization involving one of the hydroxyl groups, leading to the formation of a new heterocyclic ring in a single step. The development of such novel synthetic methods expands the toolbox of organic chemists and enables the efficient construction of previously inaccessible molecular scaffolds. nih.gov

Building Block Sets for Library Synthesis Incorporating this compound (conceptual, not commercial)

The concept of building block sets is central to modern library synthesis for drug discovery and materials science. enamine.net this compound is an ideal candidate for inclusion in such a set due to its versatile reactivity.

A conceptual library based on this scaffold could be generated by systematically reacting the aldehyde and hydroxyl groups with a diverse set of reagents. For instance, the aldehyde could be subjected to reductive amination with a library of primary and secondary amines. The resulting secondary amines could then be further functionalized. Simultaneously or sequentially, the hydroxyl groups could be reacted with a library of alkyl halides, acyl chlorides, or sulfonyl chlorides.

Advanced Analytical Methodologies for 4,6 Dihydroxynicotinaldehyde Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 4,6-Dihydroxynicotinaldehyde from reaction mixtures and for the assessment of its purity. The choice of technique depends on the compound's properties, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.nettechnologynetworks.com The development of a robust HPLC method is critical for achieving accurate quantification and effective purification.

Given the polar nature imparted by the two hydroxyl groups and the aldehyde functionality, reversed-phase HPLC (RP-HPLC) is a suitable approach. phcog.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Method Development Considerations:

Column Selection: An octadecylsilane (B103800) (C18) column is a common choice for the separation of polar aromatic compounds. nih.gov The selection of a column with appropriate particle size and dimensions is crucial for achieving optimal resolution and efficiency. phcog.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The ratio of these solvents is adjusted to control the retention time of the analyte. Given the acidic nature of the hydroxyl groups, the pH of the mobile phase can significantly influence the retention behavior of this compound by affecting its ionization state. researchgate.net Buffering the mobile phase using additives like formic acid, acetic acid, or phosphate (B84403) buffers is often necessary to ensure reproducible results and good peak shape. nih.govelementlabsolutions.com

Detection: A UV-Vis detector is commonly employed for the detection of aromatic compounds containing chromophores. The wavelength of maximum absorbance for this compound would need to be determined to ensure high sensitivity. For related dihydroxyaurone derivatives, UV-Vis spectrophotometry has been used for in vitro assays. nih.gov

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. nih.goveuropa.eu

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of a Structurally Related Dihydroxy-aromatic Compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for method development based on common practices for similar compounds.

Gas Chromatography (GC) Method Development (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. technologynetworks.com For a compound like this compound, which has polar hydroxyl groups and a relatively high molecular weight, its volatility is expected to be low, making direct GC analysis challenging. technologynetworks.com

To make the compound amenable to GC analysis, a derivatization step is typically required to increase its volatility and thermal stability. nih.gov Common derivatization reagents for hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Method Development Considerations:

Derivatization: The reaction conditions for derivatization, including the choice of reagent, solvent, temperature, and reaction time, must be optimized to ensure complete conversion to the desired derivative.

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often suitable for the analysis of silylated derivatives. asiapharmaceutics.info

Temperature Programming: A temperature program that starts at a lower temperature and ramps up is typically used to ensure the separation of compounds with different volatilities. libretexts.org

Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, offering good sensitivity. asiapharmaceutics.info For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time and mass spectral data. nih.govcdc.gov

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged or polar compounds and requires only a small amount of sample. researchgate.netnih.gov

For this compound, which can exist in ionized forms depending on the pH, CE offers a viable analytical approach. The development of a CE method would involve optimizing several parameters to achieve the desired separation.

Method Development Considerations:

Buffer System: The choice of the background electrolyte (BGE) is critical. The pH of the buffer will determine the charge state of the analyte and the electroosmotic flow (EOF). Phosphate or borate (B1201080) buffers are commonly used. researchgate.netnih.gov The concentration of the buffer affects the ionic strength, which in turn influences the migration times and peak shapes.

Applied Voltage: The separation voltage affects the migration speed and separation efficiency. Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may negatively impact the separation. researchgate.net

Capillary: Uncoated fused-silica capillaries are commonly used. The length and internal diameter of the capillary influence the separation efficiency and analysis time. researchgate.net

Detection: UV-Vis detection is the most common method used in CE. The detection wavelength should be set at the maximum absorbance of this compound.

While specific CE methods for this compound are not readily found in the literature, studies on other pyridine (B92270) derivatives demonstrate the feasibility of this technique. For instance, the separation of pyridoxine (B80251), pyridoxal, and nicotinamide (B372718) has been achieved using capillary electrophoresis. researchgate.netnih.gov

Spectroscopic Characterization Techniques (focused on method development and data interpretation)

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra would provide crucial information about the molecular framework of this compound.

Data Interpretation:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the hydroxyl and aldehyde substituents. The aldehyde proton would typically appear at a downfield chemical shift (around 9-10 ppm). The hydroxyl protons may appear as broad signals, and their chemical shift can be concentration and solvent-dependent. msu.edu Coupling between adjacent protons (J-coupling) would provide information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of their electronic environment. The carbonyl carbon of the aldehyde group would be expected to have a characteristic downfield chemical shift (typically in the range of 190-200 ppm).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

While experimental NMR data for this compound is not widely published, predictive tools can be used to estimate the expected chemical shifts. nmrdb.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Aldehyde-H~9.5 - 10.5
Ring-H (position 2)~8.0 - 8.5
Ring-H (position 5)~6.5 - 7.0
Hydroxyl-HVariable (broad)

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.comsepscience.com

Data Interpretation:

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. A strong absorption band around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde group. Vibrations associated with the pyridine ring would appear in the fingerprint region (below 1600 cm⁻¹). photothermal.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com It can provide complementary information to IR spectroscopy, especially for the vibrations of the pyridine ring. The C=C and C=N stretching vibrations of the aromatic ring would be expected to give rise to strong Raman signals.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Aldehyde (C=O)Stretching1650 - 1700
Aromatic (C=C, C=N)Stretching1400 - 1600
C-H (aromatic)Stretching~3000 - 3100

This table provides a general guide to the expected positions of key IR absorption bands.

UV-Vis Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for the quantitative analysis of compounds containing chromophores—structural features that absorb light in the UV or visible range. The structure of this compound, which includes a substituted pyridine ring with carbonyl and hydroxyl groups, contains non-bonding electrons (n) and pi (π) electrons. This allows for characteristic electronic transitions, such as n → π* and π → π*, resulting in a distinct UV-Vis absorption spectrum. units.itupi.edu

The spectrum is typically recorded as a plot of absorbance versus wavelength. upi.edu The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the solvent used, a phenomenon known as solvatochromism. units.it For related pyridoxine compounds, analyses are often performed using solvents like distilled water or ethanol-water mixtures. unomaha.eduajptonline.com For instance, methods for pyridoxine hydrochloride have utilized a UV detector set to 290 nm. unomaha.eduresearchgate.net

To enhance selectivity, especially in complex mixtures, derivative spectrophotometry can be employed. This mathematical technique involves calculating the first or higher-order derivative of the absorbance spectrum. It can help resolve overlapping peaks from other components and eliminate background interference, allowing for more accurate quantification. researchgate.net

Table 1: Key Aspects of UV-Vis Spectroscopy for Pyridine Derivatives

Parameter Description Relevance to this compound
Chromophore The part of a molecule responsible for its color by absorbing light. The substituted pyridine ring system acts as the primary chromophore. units.it
λmax (Wavelength of Maximum Absorbance) The wavelength at which the compound shows the strongest absorbance. Essential for quantitative analysis and identification.
Solvent Effects (Solvatochromism) The shift in λmax and absorption intensity due to the polarity of the solvent. units.it The choice of solvent (e.g., water, methanol, ethanol) must be optimized and kept consistent.

| Derivative Spectroscopy | Use of the first or second derivative of the spectrum to resolve overlapping peaks. | Improves selectivity and accuracy in the presence of interfering substances. researchgate.net |

Mass Spectrometry (MS) Approaches for Structure Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and determining the structure of organic molecules. It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry provides the exact mass, which can be used to confirm its elemental composition with high certainty. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that first separates the compound from a sample matrix using HPLC and then introduces it into the mass spectrometer for detection. wikipedia.org Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used. ESI is effective because it can ionize molecules directly from a liquid solution, often forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, which is ideal for molecular weight determination. nih.gov

The precise mass data obtained is critical for distinguishing this compound from other compounds with the same nominal mass but different elemental formulas.

Table 2: Mass Spectrometric Properties of this compound

Property Value Source
Molecular Formula C₆H₅NO₃ PubChem nih.gov
Molecular Weight 139.11 g/mol PubChem nih.gov
Exact Mass 139.026943022 Da PubChem nih.gov

| Monoisotopic Mass | 139.026943022 Da | PubChem nih.gov |

Development of Novel Detection Strategies for this compound

While standard methods like HPLC-UV are robust, research often focuses on developing novel detection strategies with enhanced sensitivity and selectivity, particularly for analysis in complex biological or environmental samples. For related B vitamins, methods combining HPLC with fluorescence detection have proven effective. walisongo.ac.id

Given its molecular structure, this compound may possess native fluorescence. A potential novel strategy would involve developing an HPLC method coupled with a fluorescence detector. This approach offers significant advantages:

High Sensitivity: Fluorescence is an inherently more sensitive detection method than UV absorbance for compounds that fluoresce.

High Selectivity: Not all co-eluting compounds will fluoresce under the selected excitation and emission wavelengths, which dramatically reduces background noise and improves selectivity. walisongo.ac.id

The development of such a method would involve systematically optimizing the mobile phase composition, gradient, and, most importantly, the excitation and emission wavelengths to maximize the signal from this compound while minimizing interference from the sample matrix.

Validation and Robustness Studies of Analytical Procedures for this compound

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu According to international guidelines, a quantitative method for a compound like this compound must be validated for several key performance parameters to ensure the reliability and consistency of the results. wjarr.comscielo.br

Accuracy: This measures the closeness of the test results to the true value. It is typically assessed using spike-recovery studies, where known amounts of a this compound standard are added to a sample matrix. The analysis is performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). apvma.gov.au

Precision: This expresses the closeness of agreement between a series of measurements from the same sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. europa.eu

Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, analysts, or equipment. europa.eu

Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the analyte concentration. This is determined using a series of standards over a specified range, typically 80% to 120% of the nominal concentration for an assay. apvma.gov.au The relationship is evaluated by calculating the correlation coefficient of the regression line.

Robustness: This is the capacity of the method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase pH, flow rate, or column temperature.

Table 3: Key Parameters for Analytical Method Validation

Parameter Purpose Typical Acceptance Criteria
Accuracy To assess systematic error or bias. Mean recovery typically between 98-102% or as appropriate for the analysis. apvma.gov.au
Precision To assess random error. Relative Standard Deviation (RSD) is typically required to be ≤2%.
Linearity To confirm a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99. ajptonline.com
Range To define the upper and lower concentrations for which the method is accurate and precise. Typically 80% to 120% of the nominal test concentration. europa.eu

| Robustness | To ensure reliability against minor procedural changes. | The analytical results should remain consistent and within precision limits. |

Applications of 4,6 Dihydroxynicotinaldehyde in Advanced Materials Science

Integration into Functional Polymeric Materials and Composites

The presence of multiple reactive sites in 4,6-dihydroxynicotinaldehyde facilitates its use as a monomer or a cross-linking agent in the synthesis of functional polymers. appleacademicpress.commdpi.com These polymers can be designed to possess specific characteristics, such as high thermal stability, defined porous structures, and responsiveness to external stimuli. mdpi.comrsc.org The aldehyde and hydroxyl groups can undergo condensation reactions with various co-monomers to form stable polymer backbones. For instance, polymerization with amines can lead to the formation of polyimines (Schiff bases), a class of polymers known for their interesting electronic and chelating properties.

Furthermore, the integration of this compound into polymer matrices can be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymer architectures. researchgate.net The resulting functional polymers and composites can find applications in diverse areas, from drug delivery systems to advanced coatings. appleacademicpress.com The ability to tailor the polymer structure at the molecular level by incorporating this functional aldehyde opens up possibilities for creating materials with precisely controlled properties. mdpi.comresearchgate.net

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and divergent functional groups of this compound make it an excellent candidate for the construction of highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comresearchgate.netrsc.orgnih.gov

In MOF synthesis, the hydroxyl and aldehyde oxygen atoms, along with the pyridine (B92270) nitrogen, can act as coordination sites for metal ions, forming extended crystalline networks. mdpi.comnih.govrsc.orgnih.gov The choice of metal ion and the geometry of the this compound ligand dictate the resulting topology and pore characteristics of the MOF. nih.govfrontiersin.org These materials are renowned for their exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation. mdpi.com

Similarly, in COF chemistry, this compound can serve as a key building block. mdpi.comresearchgate.netnih.gov Through covalent bond formation, typically via condensation reactions between the aldehyde groups and amine linkers, extended two-dimensional (2D) or three-dimensional (3D) porous polymers can be synthesized. mdpi.comresearchgate.net The pre-designable nature of COFs allows for precise control over their structure and properties at the atomic level. nih.gov The resulting frameworks exhibit high porosity, structural versatility, and significant thermal and chemical stability, making them suitable for a wide range of applications. researchgate.net

Table 1: Comparison of MOFs and COFs Utilizing Aldehyde-Containing Linkers

FeatureMetal-Organic Frameworks (MOFs)Covalent Organic Frameworks (COFs)
Building Blocks Metal ions/clusters and organic linkers (like this compound)Organic building blocks (including aldehydes and amines)
Bonding Metal-ligand coordination bondsStrong covalent bonds (e.g., imine, boronate ester)
Key Properties High porosity, large surface area, tunable pore sizeCrystalline, porous, high thermal and chemical stability
Synthesis Typically solvothermal or mechanochemical methods nih.govOften via polycondensation reactions nih.gov
Potential Applications Gas storage and separation, catalysis, drug delivery nih.govGas storage, catalysis, electronic devices, sensing researchgate.net

Role in Optoelectronic and Photonic Material Development

The conjugated π-system inherent in the pyridine ring of this compound, combined with its electron-donating hydroxyl groups and electron-withdrawing aldehyde group, imparts interesting optoelectronic properties. researchgate.netmdpi.comresearchgate.netnih.gov When incorporated into larger conjugated systems, such as conducting polymers or donor-acceptor molecules, it can influence the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govbeilstein-journals.org This tuning of the electronic band gap is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net

Derivatives of this compound can be synthesized to create materials with specific absorption and emission characteristics. mdpi.com By strategically modifying the molecular structure, it is possible to control the photophysical properties, such as fluorescence quantum yield and emission wavelength. mdpi.combeilstein-journals.org Furthermore, the integration of such molecules into photonic structures, like one-dimensional photonic crystals, can lead to enhanced light-matter interactions and the development of novel optical devices. aps.orgresearchgate.netmdpi.comrsc.org The ability to engineer materials with specific optical responses at the molecular level is a key advantage offered by using versatile building blocks like this compound. researchgate.net

Table 2: Optoelectronic Properties of Functional Organic Materials

PropertyDescriptionRelevance of this compound
HOMO/LUMO Levels Energy levels of the highest occupied and lowest unoccupied molecular orbitals, which determine the electronic band gap. nih.govThe substituent groups on the pyridine ring allow for tuning of these energy levels. nih.govbeilstein-journals.org
Optical Band Gap The energy difference between the HOMO and LUMO, which dictates the wavelengths of light a material can absorb and emit. researchgate.netCan be engineered by incorporating this compound into conjugated systems. researchgate.net
Photoluminescence The emission of light from a material after absorbing photons.Derivatives can be designed to exhibit specific fluorescence properties. mdpi.com
Charge Transport The ability of a material to conduct electrical charge. nih.govCan be influenced by the molecular packing and electronic coupling in polymers containing this moiety.

Applications in Sensor Technologies and Molecular Recognition Materials

The functional groups of this compound provide active sites for interaction with various analytes, making it a valuable component in the design of chemical sensors and molecular recognition materials. frontiersin.orgmdpi.comnih.govmdpi.comuv.es The aldehyde group can react with specific functional groups, leading to a detectable signal change, such as a colorimetric or fluorescent response. The hydroxyl groups and the nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, enabling the selective detection of these species.

By immobilizing this compound or its derivatives onto a solid support, such as a polymer film or a nanoparticle surface, highly sensitive and selective sensor platforms can be fabricated. mdpi.com These sensors can operate based on various principles, including fluorescence quenching or enhancement, or changes in electrical conductivity upon analyte binding. mdpi.com The concept of molecular recognition, where a host molecule is designed to bind specifically to a target guest molecule, is central to this application. frontiersin.orgmdpi.com The well-defined structure of this compound allows for the rational design of molecularly imprinted polymers (MIPs) or other receptor sites with high affinity and selectivity for target analytes. frontiersin.org

Design of Catalytic Materials Utilizing this compound (as a ligand or structural component)

The ability of this compound to act as a ligand for transition metals opens up avenues for its use in the design of novel catalytic materials. beilstein-journals.orgnih.govrsc.orgrsc.org By coordinating with a catalytically active metal center, the electronic and steric environment around the metal can be modulated, thereby influencing the catalyst's activity and selectivity. rsc.orgnih.gov The pyridine nitrogen and the oxygen atoms of the hydroxyl and aldehyde groups can form stable complexes with a variety of transition metals. beilstein-journals.org

These molecular catalysts can be used in homogeneous catalysis. nih.gov Alternatively, they can be incorporated into heterogeneous catalytic systems by anchoring them to a solid support or by using them as building blocks for MOFs or other porous materials. nih.gov This approach combines the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of heterogeneous catalysts. The functional groups of this compound also offer the potential for post-synthetic modification, allowing for the fine-tuning of the catalytic properties of the material.

Mechanistic Biochemical and Biological Studies of 4,6 Dihydroxynicotinaldehyde

Investigation of Enzyme Substrate or Inhibitor Interactions (molecular mechanisms)

There is currently no available research in peer-reviewed journals or scientific databases that investigates whether 4,6-dihydroxynicotinaldehyde acts as a substrate or an inhibitor for any specific enzyme. Studies on enzyme kinetics, mechanisms of inhibition (e.g., competitive, non-competitive), or its role as a precursor in enzymatic reactions have not been reported.

Modulation of Specific Biochemical Pathways (mechanistic insights)

Information regarding the influence of this compound on any biochemical pathways is absent from the current scientific literature. There are no studies to indicate whether this compound can modulate signaling cascades, metabolic routes, or other cellular processes.

Molecular Recognition and Ligand-Protein Binding Mechanisms (in vitro and computational focus)

There are no published in vitro or computational studies detailing the molecular recognition processes involving this compound. Research on its binding affinity to specific proteins, the thermodynamics of such interactions, or the structural basis for any potential binding, is not available.

Metabolic Transformation Pathways of this compound (enzymatic and non-enzymatic)

The metabolic fate of this compound in biological systems has not been documented. There is no information on its enzymatic or non-enzymatic transformation, potential metabolites, or the enzymes that might be involved in its biotransformation.

Future Directions and Emerging Research Opportunities for 4,6 Dihydroxynicotinaldehyde

Unexplored Synthetic Avenues and Methodological Advancements

While classical methods for synthesizing functionalized pyridines exist, future research will likely focus on developing more efficient, sustainable, and scalable routes to 4,6-Dihydroxynicotinaldehyde and its analogs.

Continuous Flow Synthesis: Modern organic synthesis is increasingly adopting continuous flow chemistry to enhance reaction efficiency, safety, and scalability. nih.govnih.gov This methodology offers precise control over reaction parameters, efficient heat transfer, and the ability to integrate multiple reaction and purification steps into a single, automated process. nih.govbeilstein-journals.org Future work could develop a multi-step continuous flow synthesis for this compound, potentially starting from simple, commercially available precursors. This would represent a significant improvement over traditional batch processing, which often involves lengthy reaction times and laborious purification of intermediates. nih.govresearchgate.net

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, is a powerful tool for creating complex molecules under mild, environmentally friendly conditions. frontiersin.orgrsc.org Nitrilase enzymes, for example, have been successfully used to produce nicotinic acid from 3-cyanopyridine (B1664610) with high efficiency and selectivity. frontiersin.orgmdpi.comresearchgate.net Research into novel enzymes or engineered existing ones, such as those from Rhodococcus rhodochrous or recombinant E. coli, could enable a biocatalytic route to this compound. frontiersin.orgmdpi.com This approach could offer high conversion rates and reduce the reliance on harsh chemical reagents and high energy consumption associated with conventional methods. frontiersin.org

Potential Synthetic AdvancementCore PrincipleAnticipated AdvantagesRelevant Precedent
Continuous Flow Chemistry Use of microreactors for continuous, automated synthesis. nih.govIncreased yield, reduced reaction time, enhanced safety, scalability. researchgate.netthieme-connect.comSynthesis of functionalized imidazo[1,2-a]pyridines. nih.govnih.gov
Biocatalysis Employment of enzymes (e.g., nitrilases, amidases) for specific chemical transformations. frontiersin.orgrsc.orgHigh selectivity, mild reaction conditions, sustainability, reduced waste. frontiersin.orgresearchgate.netEnzymatic production of nicotinic acid from 3-cyanopyridine. mdpi.comresearchgate.net

Novel Reactivity Patterns and Mechanistic Discoveries

The unique arrangement of functional groups in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The presence of hydroxyl groups allows for tautomerization, where the compound can exist in equilibrium between the dihydroxy-pyridine form and a pyridone form (4-hydroxy-6-oxo-1H-pyridine-3-carbaldehyde). nih.gov This tautomerism can profoundly influence its reactivity.

Future research should focus on leveraging this unique reactivity. For instance, the compound could act as an electron-rich dienophile in cycloaddition reactions. beilstein-journals.org The aldehyde group, combined with the adjacent hydroxyl, could participate in novel condensation or multicomponent reactions, providing rapid access to complex heterocyclic systems. scirp.org Detailed kinetic and mechanistic studies, including deuterium (B1214612) kinetic isotope effect studies, will be crucial to understand the reaction pathways, such as whether a reaction proceeds via hydride transfer from the pyridine (B92270) ring or through another mechanism. acs.org

Synergistic Applications of Computational and Experimental Chemistry

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work offers a powerful paradigm for accelerating discovery. rsc.org This synergy is especially valuable for predicting and understanding the behavior of complex molecules like this compound. mdpi.com

Predicting Reactivity and Spectra: DFT calculations can model the electronic structure, tautomeric equilibria, and thermodynamic parameters of the molecule. mdpi.comtandfonline.com This allows researchers to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. rsc.org Furthermore, computational modeling can help interpret experimental spectroscopic data (e.g., NMR, UV-Vis) and predict the photophysical properties of new derivatives. tandfonline.comirb.hr

Mechanism Elucidation: For new reactions, a combined experimental and computational approach can provide deep mechanistic insights. nih.gov DFT can be used to map potential energy surfaces, locate transition states, and calculate activation barriers, complementing experimental observations to build a robust understanding of the reaction mechanism. thieme-connect.comnih.gov This synergy has been effectively used to understand C-H activation in other pyridine-containing systems and can be applied here to explore new transformations. nih.gov

Interdisciplinary Research Integrating this compound

The inherent properties of this compound make it an ideal candidate for interdisciplinary research projects that bridge chemistry, biology, and materials science. neu.edu.trresearchgate.netscienceopen.com

Coordination Chemistry and Bioinorganic Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups are excellent coordination sites for metal ions. libretexts.orgpurdue.edu This makes this compound a promising ligand for creating novel transition metal complexes. bhu.ac.inmdpi.comnih.gov Future research could explore the synthesis and characterization of these complexes, investigating their magnetic, electronic, and catalytic properties. Such complexes could find applications in areas ranging from catalysis to the development of new therapeutic agents.

Medicinal Chemistry: Pyridine and its derivatives are common scaffolds in biologically active compounds. rsc.org The ability of this compound to coordinate with metal ions is particularly relevant, as metalloenzymes are crucial in many biological processes. Research integrating synthetic chemistry, computational modeling, and biological assays could explore the potential of this molecule and its derivatives as modulators of enzyme activity.

Potential for Advanced Materials Design and Functionalization

The structure of this compound provides a foundation for its use as a building block in the design of advanced functional materials. admatdesign.comrice.edu

Polymer and MOF Synthesis: The di-functional nature of the hydroxyl groups and the reactive aldehyde group make it a suitable monomer for polymerization or for incorporation into metal-organic frameworks (MOFs). Research could focus on using it to create porous, crystalline materials with tailored properties for applications in gas storage, separation, or heterogeneous catalysis. chemrxiv.org

Functional Dyes and Sensors: Dihydropyridine (B1217469) derivatives are known to exhibit interesting photophysical properties, including fluorescence. chula.ac.thrsc.orgresearchgate.net The electronic properties of this compound can be tuned by chemical modification, altering its absorption and emission spectra. nih.govacs.org This opens up possibilities for designing novel fluorescent dyes. Its metal-coordinating ability could be harnessed to create chemosensors, where binding to a specific metal ion induces a measurable change in fluorescence, allowing for sensitive detection. chula.ac.th

Mechanistic Insights into Biological Interactions for Probe Development

A key area of emerging research is the development of chemical probes—small molecules used to study and manipulate biological systems. nih.govfebs.org The unique structure of this compound provides a starting point for designing such probes.

Fluorescent Probes for Biological Imaging: By modifying its structure to enhance fluorescence and introduce targeting moieties, this compound could be developed into a fluorescent probe. For example, its metal-binding properties could be exploited to detect specific metal ions within cells. chula.ac.th Mechanistic studies, combining spectroscopy, microscopy, and computational modeling, would be essential to understand how the probe interacts with its biological target and how this interaction generates a signal. d-nb.infonih.gov

Probing Enzyme Active Sites: The molecule's combination of hydrogen-bond donors/acceptors and a reactive aldehyde makes it a candidate for designing covalent or non-covalent enzyme inhibitors. Quantum mechanics/molecular mechanics (QM/MM) simulations could provide mechanistic insights into how the molecule binds within an enzyme's active site, similar to studies on how 2,5-dihydroxypyridine (B106003) is degraded by dioxygenase enzymes. researchgate.net This understanding is critical for the rational design of potent and selective probes to study enzyme function in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.